molecular formula C16H16N4O3 B12590961 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one CAS No. 648894-89-7

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one

Cat. No.: B12590961
CAS No.: 648894-89-7
M. Wt: 312.32 g/mol
InChI Key: ZEJIRXXEXUXRIF-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,5-dien-1-one core with substituents that include a nitrophenyl group and a propylimino group, making it a subject of interest for chemists and researchers.

Properties

CAS No.

648894-89-7

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-2-(propyliminomethyl)phenol

InChI

InChI=1S/C16H16N4O3/c1-2-9-17-11-12-10-14(5-8-16(12)21)19-18-13-3-6-15(7-4-13)20(22)23/h3-8,10-11,21H,2,9H2,1H3

InChI Key

ZEJIRXXEXUXRIF-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the condensation of 4-nitrophenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazone linkage can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
  • 4-[2-(4-Methoxyphenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one

Uniqueness

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Biological Activity

The compound 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, with a molecular weight of approximately 284.31 g/mol. The structure features a hydrazone linkage and a nitrophenyl group, which are critical for its biological activity.

Synthesis

The synthesis of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various bacterial strains through mechanisms such as disruption of cell wall synthesis and inhibition of protein synthesis. The compound is hypothesized to possess similar activities due to its structural characteristics.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one TBDTBD

Anticancer Properties

The anticancer potential of hydrazone derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress induction and modulation of cell cycle regulators.

Case Study: Anticancer Activity Assessment

A study conducted on similar compounds revealed that they exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one TBDTBD

The proposed mechanism by which this compound exerts its biological effects includes:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
  • Modulation of Gene Expression : Affecting pathways related to apoptosis and cell survival.

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